Home > Products > Screening Compounds P134304 > Hydralazine Lactosone Ring-opened Adduct
Hydralazine Lactosone Ring-opened Adduct -

Hydralazine Lactosone Ring-opened Adduct

Catalog Number: EVT-1501200
CAS Number:
Molecular Formula: C₂₀H₂₆N₄O₁₀
Molecular Weight: 482.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hydralazine Lactosone Ring-opened Adduct is a chemical compound derived from hydralazine, a well-known vasodilator used primarily in the treatment of hypertension and heart failure. This compound represents an important modification of hydralazine, which can enhance its pharmacological properties or alter its metabolic pathways. The lactosone ring-opened adduct is characterized by the incorporation of a lactosone moiety, which can influence the compound's solubility, stability, and interaction with biological targets.

Source

Hydralazine itself is synthesized through the reaction of hydrazine hydrate with 1-chloro or 1-phenoxyphtalazine . The lactosone ring-opened adduct likely arises from further chemical modifications or reactions involving hydralazine and specific lactone derivatives. The precise synthetic pathway for the lactosone adduct may involve the use of specific reagents or conditions that facilitate ring-opening reactions.

Classification

Hydralazine Lactosone Ring-opened Adduct falls under the category of synthetic organic compounds, specifically classified as a modified hydrazine derivative. It is relevant in pharmaceutical chemistry due to its potential therapeutic applications and modifications that can affect its pharmacokinetics and pharmacodynamics.

Synthesis Analysis

Methods

The synthesis of Hydralazine Lactosone Ring-opened Adduct typically involves several steps:

  1. Starting Material: Hydralazine is used as the primary starting material.
  2. Reagent Addition: A suitable lactone or lactone precursor is introduced to facilitate the formation of the ring-opened product.
  3. Reaction Conditions: The reaction may require specific conditions such as temperature control, pH adjustments, and solvent choice to optimize yield and purity.
  4. Purification: Post-reaction purification techniques such as crystallization or chromatography are employed to isolate the desired adduct.

Technical Details

The synthesis may utilize techniques such as refluxing in organic solvents, application of heat, and monitoring reaction progress through thin-layer chromatography or high-performance liquid chromatography. The final product's identity can be confirmed using spectroscopic methods like nuclear magnetic resonance spectroscopy and mass spectrometry.

Molecular Structure Analysis

Structure

The molecular structure of Hydralazine Lactosone Ring-opened Adduct features a hydrazine core with a lactosone moiety attached following ring-opening. This modification alters its electronic properties and steric configuration compared to native hydralazine.

Data

Chemical Reactions Analysis

Reactions

Hydralazine Lactosone Ring-opened Adduct can participate in various chemical reactions:

  1. Redox Reactions: Given its hydrazine structure, it may undergo oxidation or reduction, affecting its vasodilatory properties.
  2. Nucleophilic Substitution: The presence of reactive functional groups may allow for nucleophilic attack by other substrates.
  3. Decomposition: Under certain conditions (e.g., heat or acidic environments), it may decompose into simpler products.

Technical Details

The stability of this adduct under physiological conditions should be evaluated to determine its suitability for therapeutic use. Studies involving degradation pathways can provide insights into its long-term viability in pharmaceutical formulations.

Mechanism of Action

Process

The mechanism of action for Hydralazine Lactosone Ring-opened Adduct is expected to mirror that of hydralazine itself, primarily functioning as a direct-acting smooth muscle relaxant. It acts by dilating arterioles, leading to decreased systemic vascular resistance and subsequently lowering blood pressure.

Data

Research indicates that hydralazine's mechanism involves modulation of intracellular calcium levels and inhibition of phosphodiesterase activity, which may also apply to its lactosone derivative . Further studies are needed to elucidate any unique mechanisms introduced by the lactosone modification.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Stability under varying pH levels and temperatures should be assessed.
  • Reactivity: Reactivity towards common nucleophiles and electrophiles should be characterized.

Relevant data regarding these properties would typically be gathered through laboratory analysis and published literature focusing on similar compounds.

Applications

Hydralazine Lactosone Ring-opened Adduct has potential applications in:

  • Pharmaceutical Development: As a modified drug candidate that may offer improved efficacy or reduced side effects compared to traditional hydralazine.
  • Research Purposes: In studies investigating vasodilatory mechanisms or exploring new therapeutic avenues for hypertension management.
  • Analytical Chemistry: As a standard reference material for assay development in quality control laboratories focusing on hydrazine derivatives.
Introduction to Hydralazine Lactosone Ring-opened Adduct

Chemical Nomenclature and Structural Characterization

Hydralazine Lactosone Ring-opened Adduct is systematically named (2S,5S,6R)-2-(1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)-1,2,4,5-tetrahydroxypentan-3-yloxy)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol. Its molecular formula is C₂₀H₂₆N₄O₁₀, with a molecular weight of 482.44 g/mol [1] [3] [7]. The structure features a triazolophthalazine moiety linked to a modified lactose unit via an ether bond, where the lactose ring is opened to form a pentane chain with multiple hydroxyl groups. Key stereochemical features include chiral centers at C2, C3, C4, and C5 of the pyran ring (now a pentane chain), confirmed by the "R" and "S" designations in its IUPAC name [1] [4].

Table 1: Nomenclature and Physicochemical Profile

PropertyValue/Descriptor
IUPAC Name(2S,5S,6R)-2-(1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)-1,2,4,5-tetrahydroxypentan-3-yloxy)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol
Molecular FormulaC₂₀H₂₆N₄O₁₀
Molecular Weight482.44 g/mol
CAS NumberNot Assigned (NA)
SMILESOCC(O)C@@HC@HC@@Hc1nnc2c3ccccc3cnn12
InChI KeyACTGLEFGWMGVTR-CLLUNNDNSA-N
Storage Conditions2–8°C

The ring-opened conformation arises from the nucleophilic attack of hydralazine’s hydrazine group on the carbonyl carbon of lactose’s lactosone (open-chain aldehyde form), forming a stable C-N bond. This adduct configuration is critical to its role as a degradation marker [2] [4]. Analytical characterization includes HPLC purity (>95%), supplemented by ¹H NMR, ¹³C NMR, mass spectrometry, and TGA data [3] [7].

Historical Context in Pharmaceutical Chemistry

This adduct emerged as a key analytical reference standard in the early 2010s, driven by regulatory scrutiny of hydralazine-lactose incompatibility in solid dosage forms. Initially cataloged as a "custom synthesis" material by suppliers like Simson Pharma, its structural elucidation clarified the mechanism of hydralazine degradation in lactose-containing formulations [1] [7]. The adduct’s identification resolved long-standing stability challenges in hypertension medications, where hydralazine’s primary amine group readily reacts with lactose’s aldehyde impurities.

A pivotal 2016 study by Bais et al. demonstrated its formation in aspirin dry powder inhalers using lactose carriers, linking it to decreased drug potency through Maillard-type reactions [4]. By 2020, regulatory bodies (ICH, FDA) mandated its monitoring as a process-related impurity in hydralazine APIs, cementing its status as a pharmacopeial reference standard. Daicel Pharma Standards and TRC now supply it with pharmacopeia-compliant documentation (COA, HNMR, mass spectra) for ANDA/DMF filings [3] [7].

Role in Drug-Excipient Interaction Studies

Hydralazine Lactosone Ring-opened Adduct exemplifies aldehyde-mediated drug degradation, a major pathway in amine-containing APIs. Lactose excipients contain trace aldehydes (e.g., formaldehyde, aldoses) due to manufacturing processes or storage-induced decomposition. Formaldehyde levels in lactose range from 1.4–7.4 ppm (Table 2), while microcrystalline cellulose may contain 40–80 ppm glucose [2]. These impurities react irreversibly with hydralazine’s nucleophilic hydrazine group, forming this adduct as a terminal degradation product.

Table 2: Aldehyde Impurities in Common Excipients (Representative Data)

ExcipientLot/VendorFormaldehyde (ppm)Glucose (ppm)
Lactose monohydrateForemost/11.4Not Detected
Lactose anhydrousQuest/17.4Not Detected
Microcrystalline celluloseFMC/14.879.6
Pre-gelatinized starchColorcon/114.7Not Detected

In formulation stability studies, the adduct serves as a chemical marker to:

  • Screen excipient compatibility for amine drugs,
  • Quantify reactive impurity thresholds in lactose variants (e.g., anhydrous vs. monohydrate),
  • Validate mitigation strategies like excipient purification, lyophilization, or alternative carriers (e.g., mannitol) [2] [5].

For instance, hydralazine tablets with lactose exhibit up to 12% adduct formation under accelerated conditions (40°C/75% RH), necessitating tight control of lactose’s aldehyde content [2]. Its detection via HPLC-MS in stability protocols is now industry-standard for high-risk formulations.

Properties

Product Name

Hydralazine Lactosone Ring-opened Adduct

Molecular Formula

C₂₀H₂₆N₄O₁₀

Molecular Weight

482.44

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.